![molecular formula C20H20N2O5S B7689414 N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7689414.png)
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide binds irreversibly to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their growth and survival. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide also inhibits other kinases in the BCR signaling pathway, such as phosphoinositide 3-kinase (PI3K) and AKT, which further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been shown to selectively target BTK and other kinases in the BCR signaling pathway, with minimal off-target effects. It has been shown to induce apoptosis and inhibit proliferation of B-cell lines, both in vitro and in vivo. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has also been shown to inhibit the activation of NF-kB, a transcription factor that is involved in the survival of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide is its selectivity for BTK and other kinases in the BCR signaling pathway, which reduces the potential for off-target effects. Its irreversible binding to BTK also allows for sustained inhibition of this kinase. One limitation of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
For research on N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide include clinical trials in patients with B-cell malignancies, as well as further preclinical studies to better understand its mechanism of action and potential combination therapies. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide may also have potential in other BCR signaling-dependent diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-aminosalicylic acid to form the amide intermediate, which is then reacted with furan-2-ylmethylamine and sulfamic acid to form the final product, N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide. The overall yield of this synthesis method is around 23%.
Scientific Research Applications
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lines. In vivo studies in mouse models of CLL and NHL have shown that N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide reduces tumor growth and prolongs survival.
properties
IUPAC Name |
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14-6-3-4-8-17(14)20(23)22-18-12-16(9-10-19(18)26-2)28(24,25)21-13-15-7-5-11-27-15/h3-12,21H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMTCYPHGPZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.